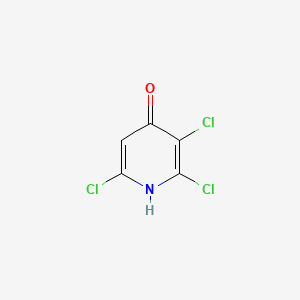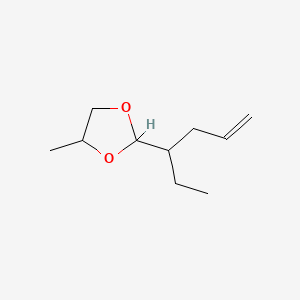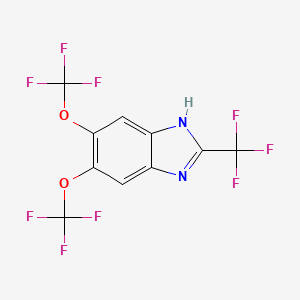![molecular formula C25H19NO B14297593 4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde CAS No. 117029-71-7](/img/structure/B14297593.png)
4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde is an organic compound that features a biphenyl structure with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzoic acid.
Reduction: Formation of 4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials such as polymers and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the biphenyl structure may interact with hydrophobic regions of proteins, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Biphenylcarboxaldehyde: Similar structure but lacks the phenylamino group.
4-Phenylbenzaldehyde: Similar structure but lacks the biphenyl moiety.
4-Aminobenzaldehyde: Contains an amino group instead of the phenylamino group.
Uniqueness
4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde is unique due to the presence of both the biphenyl and phenylamino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
117029-71-7 |
|---|---|
Molekularformel |
C25H19NO |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
4-(N-(4-phenylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C25H19NO/c27-19-20-11-15-24(16-12-20)26(23-9-5-2-6-10-23)25-17-13-22(14-18-25)21-7-3-1-4-8-21/h1-19H |
InChI-Schlüssel |
RAMLRKPMGPUBJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)

![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)


![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)


![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)




